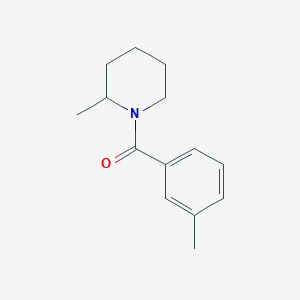
2-Methyl-1-(3-methylbenzoyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(3-methylbenzoyl)piperidine, also known as MMB-2201, is a synthetic cannabinoid that was first identified in 2014. It is structurally similar to other synthetic cannabinoids and has been found to have potent psychoactive effects. MMB-2201 has been a subject of scientific research due to its potential therapeutic applications and the need to understand its mechanism of action.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(3-methylbenzoyl)piperidine is not fully understood. However, it is believed to act on the endocannabinoid system, which plays a crucial role in regulating various physiological processes in the body. 2-Methyl-1-(3-methylbenzoyl)piperidine is thought to activate the CB1 and CB2 receptors, which are located throughout the body and are involved in the regulation of pain, mood, and appetite.
Biochemical and Physiological Effects:
2-Methyl-1-(3-methylbenzoyl)piperidine has been found to have potent psychoactive effects, including euphoria, relaxation, and altered perception. It has also been found to have potential neurotoxic effects, which may be related to its activation of the CB1 receptors in the brain.
Advantages and Limitations for Lab Experiments
2-Methyl-1-(3-methylbenzoyl)piperidine has advantages and limitations for lab experiments. Its potency and selectivity make it a useful tool for studying the endocannabinoid system and its potential therapeutic applications. However, its psychoactive effects and potential neurotoxicity make it challenging to work with and require careful handling and monitoring.
Future Directions
There are several future directions for research on 2-Methyl-1-(3-methylbenzoyl)piperidine. One area of interest is the development of more selective and potent synthetic cannabinoids that can be used for therapeutic purposes. Another area of research is the investigation of the potential neuroprotective effects of 2-Methyl-1-(3-methylbenzoyl)piperidine and other synthetic cannabinoids. Additionally, more research is needed to understand the long-term effects of 2-Methyl-1-(3-methylbenzoyl)piperidine and other synthetic cannabinoids on the brain and other organs.
Synthesis Methods
The synthesis of 2-Methyl-1-(3-methylbenzoyl)piperidine involves the condensation of 3-methylbenzoyl chloride with 2-methylpiperidine in the presence of a base. The resulting product is then purified through chromatography to obtain the pure compound.
Scientific Research Applications
2-Methyl-1-(3-methylbenzoyl)piperidine has been studied for its potential therapeutic applications in the treatment of various medical conditions, including chronic pain, anxiety, and depression. It has also been found to have potential anti-inflammatory and neuroprotective effects.
properties
Molecular Formula |
C14H19NO |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
(3-methylphenyl)-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C14H19NO/c1-11-6-5-8-13(10-11)14(16)15-9-4-3-7-12(15)2/h5-6,8,10,12H,3-4,7,9H2,1-2H3 |
InChI Key |
SARNYWHHXSNSJY-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C(=O)C2=CC(=CC=C2)C |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(3,4-dichlorobenzyl)-N-[3-(diethylamino)propyl]amine](/img/structure/B263709.png)

![N-[3-methoxy-4-(2-phenylethoxy)benzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B263718.png)

![N-[3-(benzyloxy)benzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B263728.png)
![2-{2-Chloro-4-[(ethylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B263729.png)
![N-tert-butyl-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide](/img/structure/B263730.png)
![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol](/img/structure/B263731.png)


